molecular formula C28H37N3O4 B064725 Derquantel CAS No. 187865-22-1

Derquantel

Katalognummer: B064725
CAS-Nummer: 187865-22-1
Molekulargewicht: 479.6 g/mol
InChI-Schlüssel: DYVLXWPZFQQUIU-WGNDVSEMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Derquantel (2-desoxoparaherquamide) is a semi-synthetic spiroindole-class anthelmintic derived from paraherquamide, a natural product of Penicillium simplicissimum . It selectively antagonizes nematode nicotinic acetylcholine receptors (nAChRs), causing paralysis and expulsion of gastrointestinal nematodes in sheep . Its molecular formula is C₂₈H₃₇N₃O₄ (MW: 479.6), and it is administered orally in combination with abamectin under the commercial product Startect® . This compound demonstrates efficacy against benzimidazole-, levamisole-, and macrocyclic lactone (ML)-resistant nematodes, though its activity varies by species (e.g., <95% efficacy against Teladorsagia circumcincta) .

Vorbereitungsmethoden

Source Material Isolation and Initial Processing

Fermentation of Penicillium simplicissimum

Paraherquamide A, the precursor to Derquantel, is produced via fungal fermentation. Penicillium simplicissimum is cultivated under controlled conditions to optimize yield. Key parameters include:

  • Medium composition : Carbon sources (e.g., glucose), nitrogen sources (e.g., ammonium nitrate), and trace minerals.

  • Fermentation duration : 7–14 days at 25–28°C with aerobic agitation .

  • Extraction methods : Mycelial biomass is separated, and paraherquamide A is isolated using solvent extraction (e.g., ethyl acetate) followed by chromatographic purification .

Table 1: Properties of Paraherquamide A

PropertyValue
Molecular formulaC₂₈H₃₇N₃O₅
Molecular weight495.6 g/mol
SolubilityEthanol, DMSO, DMF
BioactivityAnthelmintic (nAChR antagonist)

Chemical Synthesis of this compound from Paraherquamide A

Key Synthetic Steps

This compound is synthesized through a four-step sequence starting from paraherquamide A :

  • N-protection : The primary amine group of paraherquamide A is protected using tert-butoxycarbonyl (Boc) anhydride to prevent undesired side reactions.

  • Reduction of the 2-oxo group : The ketone at position 2 is reduced to a hydroxyl group using sodium borohydride (NaBH₄) in methanol.

  • Deprotection : The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine.

  • Final purification : The product is purified via recrystallization or preparative HPLC to achieve >98% purity .

Reaction Mechanism and Challenges

  • Reduction step : The stereoselective reduction of the 2-oxo group is critical. NaBH₄ selectively targets the ketone without affecting other functional groups, yielding a secondary alcohol .

  • Oxidation risks : Intermediate compounds are prone to oxidation under aerobic conditions, necessitating inert atmospheres (e.g., nitrogen or argon) during synthesis .

Table 2: Synthetic Pathway Overview

StepReactionReagents/ConditionsYield
1N-protectionBoc₂O, DMAP, DCM, 0°C85%
22-oxo group reductionNaBH₄, MeOH, 25°C78%
3DeprotectionTFA, DCM, 0°C → 25°C92%
4PurificationPreparative HPLC (ACN/H₂O)95%

Industrial-Scale Production Considerations

Fermentation Optimization

Industrial production scales fungal fermentation to thousands of liters. Key advancements include:

  • Strain improvement : Genetic engineering of Penicillium simplicissimum to enhance paraherquamide A yield .

  • Process automation : Real-time monitoring of pH, dissolved oxygen, and temperature to maintain optimal conditions .

Chemical Modification Facilities

Large-scale synthesis requires specialized infrastructure:

  • Reactor systems : Stainless steel or glass-lined reactors (100–4,000 L capacity) for reduction and deprotection steps .

  • Purification units : Centrifugal partition chromatography (CPC) for cost-effective bulk purification .

Table 3: Industrial Production Specifications

ParameterSpecification
Fermentation volume10,000 L
Paraherquamide A yield1.2–1.5 g/L
This compound purity>98% (HPLC)
Annual output500–700 kg

Analytical and Quality Control Methods

Purity Assessment

  • High-performance liquid chromatography (HPLC) : Reverse-phase C18 column with UV detection at 254 nm .

  • Mass spectrometry (MS) : Electrospray ionization (ESI) confirms molecular weight (479.6 g/mol) .

Stability Testing

This compound is hygroscopic and requires storage at -20°C in airtight containers. Accelerated stability studies (40°C/75% RH) show no degradation over 6 months .

Wissenschaftliche Forschungsanwendungen

Efficacy Against Parasitic Infections

Derquantel is notably effective against a variety of gastrointestinal and respiratory nematodes in sheep. The combination product of this compound with abamectin (marketed as STARTECT®) has been extensively studied. Research indicates that this combination demonstrates high efficacy against resistant strains of nematodes, which are increasingly problematic in veterinary parasitology.

Key Findings from Research Studies

A comprehensive review of 19 studies conducted across Australia, New Zealand, South Africa, and the UK highlighted the following:

  • Efficacy Rates : this compound-abamectin showed ≥ 98.9% efficacy against key nematode species such as Haemonchus contortus and Teladorsagia circumcincta, even in cases where resistance to other anthelmintics was present .
  • Resistance Management : The studies included both naturally occurring and experimentally induced infections. Among the resistant strains tested, this compound maintained high efficacy levels, making it a critical tool in managing anthelmintic resistance .

Summary of Mechanism

Mechanism Details
Type Nicotinic acetylcholine receptor antagonist
Effect on Nematodes Induces flaccid paralysis by inhibiting neuromuscular transmission
Synergistic Effects Exhibits synergism when used in combination with abamectin

Broader Applications and Future Directions

While this compound is primarily utilized in veterinary medicine for sheep, its potential applications extend beyond this scope:

  • One Health Approach : Insights gained from veterinary applications may inform human health strategies, particularly in understanding drug resistance mechanisms shared between human and animal parasites .
  • Research on Other Parasites : There is ongoing research into the efficacy of this compound against other parasitic infections beyond nematodes, including potential applications in human medicine .

Case Studies and Research Insights

Several case studies have illustrated the practical applications of this compound:

  • Field Trials : In various field trials across different regions, this compound-abamectin was shown to effectively reduce worm burdens in sheep herds previously treated with other anthelmintics that had failed due to resistance.
  • Combination Therapy Studies : Research has explored the use of this compound in combination with other antiparasitic agents to enhance efficacy and reduce the likelihood of developing resistance .

Vergleich Mit ähnlichen Verbindungen

Abamectin

  • Mechanism: Abamectin, a macrocyclic lactone, primarily activates glutamate-gated chloride channels (GluCls) but also non-competitively inhibits nAChRs (e.g., Ode-UNC-29:Ode-UNC-63:Ode-UNC-38 subtype) .
  • Synergy with Derquantel: In Ascaris suum muscle flaps, 0.3 µM abamectin enhanced this compound’s inhibition of acetylcholine-induced contractions, exceeding additive effects at higher acetylcholine concentrations .
Parameter This compound Alone Abamectin Alone This compound + Abamectin
EC₅₀ (Acetylcholine) 52 µM 13 µM N/A
Rₘₐₓ Reduction 30–50% 40–60% 80.6%
Receptor Specificity Muscle nAChRs GluCls + nAChRs Dual targeting

Levamisole and Pyrantel

  • Levamisole: Acts on L-subtype nAChRs (Ode-29–63–38–8). This compound competitively antagonizes levamisole-sensitive receptors (pA₂ = 6.8) but shifts to non-competitive antagonism if ACR-8 subunits are absent, retaining efficacy against levamisole-resistant strains .
  • Pyrantel: Targets B-subtype nAChRs. This compound shows mixed competitive/non-competitive antagonism on pyrantel-sensitive receptors (Ode-29-63-38), with Rₘₐₓ reduction from 100% to 55% at 0.1 µM .
Compound Receptor Subtype This compound Interaction Clinical Implication
Levamisole Ode-29–63–38–8 Competitive (ACR-8 dependent) Effective against ACR-8-deficient resistant strains
Pyrantel Ode-29-63-38 Non-competitive Broader spectrum in combination therapies

Tribendimidine

Tribendimidine, a cholinergic anthelmintic, activates multiple nAChR subtypes (Ode-29–63–38, Ode-29–63–8, Ode-29–63–38–8). Unlike this compound, it remains effective against parasites with reduced ACR-8 expression, suggesting complementary mechanisms .

Monepantel

Monepantel, a novel anthelmintic from the amino-acetonitrile derivative class, targets a distinct receptor (Hco-ACR-23). While both this compound and monepantel address ML-resistant nematodes, monepantel resistance emerged within two years of use, whereas this compound’s combination with abamectin delays resistance .

Pharmacokinetic and Resistance Profiles

  • This compound : Rapid absorption (Tₘₐₓ = 4.2 hr), terminal half-life = 9.3 hr, and extensive metabolism limit residual activity, necessitating combination therapy for sustained efficacy .
  • Abamectin : Prolonged half-life enhances this compound’s transient effects, though resistance to abamectin is widespread .
  • Resistance Risks : this compound’s efficacy is preserved in levamisole-resistant strains but compromised in ACR-8/UNC-38 null mutants. Combination with abamectin mitigates this by targeting multiple pathways .

Biologische Aktivität

Derquantel is a semi-synthetic spiroindole anthelmintic compound primarily used for the treatment of gastrointestinal nematodes in livestock, particularly sheep. Its biological activity is characterized by its mechanism of action, efficacy against various nematode species, and its interactions with other anthelmintic agents. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound operates by targeting the nicotinic acetylcholine receptors (nAChRs) in parasitic nematodes. By blocking these receptors, this compound disrupts the neuromuscular function of the parasites, leading to paralysis and eventual death. This mechanism is crucial for its effectiveness against nematodes that have developed resistance to other anthelmintics.

  • Structure : The unique spiroindole structure of this compound is pivotal to its biological activity. It features a bicyclic system with an indole ring fused to a cyclopropane ring, which enhances its interaction with nAChRs .

Efficacy Against Nematodes

Numerous studies have evaluated the efficacy of this compound in both laboratory and field settings. Notably, this compound has shown high efficacy against various nematode species, including those resistant to traditional treatments.

Case Studies and Research Findings

  • Field Efficacy : A study demonstrated that an oral formulation of this compound combined with abamectin achieved over 99.2% efficacy against mixed strongyle populations in sheep. In trials involving Nematodirus species, this compound-abamectin exhibited 100% efficacy .
  • Combination Therapy : Research has indicated that combining this compound with abamectin results in synergistic effects at nAChRs, enhancing overall anthelmintic activity. This combination is particularly effective against resistant strains of nematodes .
  • Dose-Response Studies : In dose-ranging studies, this compound consistently demonstrated over 95% reduction in mean worm counts across various nematode species at doses ranging from 0.5 to 8 mg/kg .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics:

ParameterValue
Tmax (hours)4.17 (range: 3.25–5.10)
Cmax (ng/ml)108 (range: 80.8-145)
Oral Bioavailability~56% (range: 44.3-71.3%)
Volume of Distribution (ml/kg)3220 (range: 2470-3970)
Clearance (ml/kg/min)11.1 (range: 9.5-12.8)
Half-life (hours)9.3 (range: 6.1–19.3)

These pharmacokinetic parameters indicate that this compound is well-absorbed and distributed within the host's body, contributing to its effectiveness as an anthelmintic agent .

Safety Profile

The safety profile of this compound has been assessed through various studies focusing on its immunotoxicity and general toxicity levels in target animals:

  • Immunotoxicity Studies : Evaluations show that this compound does not significantly impair immune function in treated animals, which is crucial for maintaining overall health during treatment .
  • Toxicological Assessments : Comprehensive evaluations indicate that this compound has a favorable safety margin when used according to recommended dosages, making it suitable for inclusion in parasite control programs .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate Derquantel’s antagonistic effects on nematode nAChRs?

  • Methodological Answer: Researchers employ Ascaris suum muscle flap contraction assays and Xenopus oocyte electrophysiology models expressing O. dentatum nAChR subunits (e.g., Ode-UNC-29, Ode-UNC-63, Ode-UNC-38). Voltage-clamp techniques measure current responses to acetylcholine (ACh) in the presence of this compound, revealing competitive antagonism (EC50 shifts) or non-competitive effects (Rmax reductions). For example, this compound shifted ACh’s EC50 from 7 μM to 52 μM in A. suum muscle, with a pA2 value of 6.8 . Subunit-specific effects are tested using varying ratios of receptor subunits (e.g., 1:5 or 5:1 Ode-UNC-29:Ode-UNC-63) .

Q. How is this compound’s pharmacokinetic profile characterized in preclinical studies?

  • Methodological Answer: Single oral doses in sheep show peak plasma concentrations (Cmax) at 4.2 hours, a terminal half-life of 9.3 hours, and 56.3% bioavailability. Metabolite profiling via LC-MS/MS reveals rapid biotransformation into multiple derivatives, necessitating tissue-specific pharmacokinetic sampling over time. These studies inform dosing regimens and combination therapy timing (e.g., co-administration with abamectin for synergistic effects) .

Q. What statistical frameworks are used to analyze this compound’s synergistic effects with abamectin?

  • Methodological Answer: Schild analysis quantifies competitive antagonism (e.g., this compound’s pKB values), while dose-response curves with EC50 and Rmax comparisons assess additive vs. synergistic interactions. For instance, 0.1 μM this compound + abamectin reduced Rmax to 80.6% in Ode-UNC-29:Ode-UNC-63:Ode-UNC-38 receptors, exceeding individual drug effects . Synergy is confirmed via isobolograms or Bliss independence models .

Advanced Research Questions

Q. How does this compound’s antagonism vary across nAChR subunit compositions, and what implications does this have for resistance management?

  • Methodological Answer: Heterologous expression systems (e.g., Xenopus oocytes) test this compound’s efficacy against receptor subtypes like Ode(29–63–8–38) (levamisole-sensitive) vs. Ode(39–63–38) (pyrantel-sensitive). This compound competitively antagonizes levamisole-sensitive receptors (pKB = 6.8) but shows mixed antagonism (EC50 shift + Rmax reduction) in pyrantel-sensitive subtypes. This subunit specificity may delay resistance by targeting multiple receptor populations .

Q. What factors explain the variable efficacy of this compound-abamectin combinations against multi-resistant nematodes in field vs. lab settings?

  • Methodological Answer: Controlled lab studies (e.g., GLP trials) report >95% efficacy against Trichostrongylus spp., but field trials show reduced efficacy (18.3%) against Haemonchus contortus larvae. Methodological variables include parasite life stage (L4 vs. adults), host immune interactions, and pharmacokinetic variability in pasture-grazing sheep. Comparative studies use fecal egg count reduction tests (FECRT) and post-mortem worm counts to validate discrepancies .

Q. How can transcriptomic and proteomic approaches elucidate resistance mechanisms to this compound?

  • Methodological Answer: RNA-seq of resistant H. contortus isolates identifies overexpression of nAChR subunit isoforms (e.g., ACR-8 variants) or efflux pumps (e.g., P-glycoproteins). CRISPR-Cas9 knock-in/knock-out models validate candidate genes’ roles in reducing this compound binding. Proteomic profiling (e.g., surface plasmon resonance) quantifies this compound’s affinity for mutated receptors .

Q. Contradictions and Limitations

  • Efficacy Variability : this compound-abamectin shows 99.9% efficacy against T. colubriformis but only 18.3% against H. contortus larvae, highlighting species-specific differences in receptor expression .
  • Mechanistic Complexity : Abamectin’s dual action on GluCls and nAChRs complicates synergy analysis, requiring receptor-specific electrophysiology to isolate contributions .

Eigenschaften

IUPAC Name

(1S,6R,7R,9S,11R)-6-hydroxy-4',4',6,10,10,13-hexamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,8'-9,10-dihydro-[1,4]dioxepino[2,3-g]indole]-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N3O4/c1-23(2)10-12-34-21-18(35-23)8-7-17-20(21)29-15-26(17)14-27-16-31-11-9-25(5,33)28(31,22(32)30(27)6)13-19(27)24(26,3)4/h7-8,10,12,19,29,33H,9,11,13-16H2,1-6H3/t19-,25+,26-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVLXWPZFQQUIU-WGNDVSEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=COC2=C(O1)C=CC3=C2NCC34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN2[C@]13C[C@@H]4[C@](C2)(C[C@]5(C4(C)C)CNC6=C5C=CC7=C6OC=CC(O7)(C)C)N(C3=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940260
Record name 1'-Hydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9,9',10-hexahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187865-22-1
Record name Derquantel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187865221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1'-Hydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9,9',10-hexahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DERQUANTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L0UGK6OOX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Derquantel
Reactant of Route 2
Derquantel
Reactant of Route 3
Derquantel
Reactant of Route 4
Derquantel
Reactant of Route 5
Derquantel
Reactant of Route 6
Derquantel

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.